molecular formula C5H6ClN3 B1610709 3-Chloropyridine-2,6-diamine CAS No. 54903-85-4

3-Chloropyridine-2,6-diamine

Cat. No. B1610709
CAS RN: 54903-85-4
M. Wt: 143.57 g/mol
InChI Key: HPVYWXNJJYONCT-UHFFFAOYSA-N
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Description

3-Chloropyridine-2,6-diamine (3-CPDA) is an organic compound and a member of the pyridine family. It is a versatile compound that has been used in a variety of applications, including organic synthesis, pharmaceuticals, and materials science. 3-CPDA is a colorless solid with a melting point of 105-106°C. It is soluble in water and organic solvents, and is stable in air and light.

Scientific Research Applications

High Glass Transition and Thermal Stability of New Polyimides

A study by Wang et al. (2008) synthesized a new diamine monomer containing heterocyclic pyridine and used it to prepare a series of novel polyimides. These materials exhibited high glass transition temperatures, excellent mechanical and thermal properties, and could be processed into tough and flexible films. The materials demonstrated high tensile modulus and excellent thermal stability, making them suitable for applications requiring materials with superior performance at elevated temperatures (Wang, Liou, Liaw, & Huang, 2008).

Novel Poly(pyridine-imide) with Enhanced Optical and Thermal Properties

Liaw et al. (2007) developed a new poly(pyridine-imide) with a pendant pyrene group, showing high solubility, good thermal stability, and unique optical properties. The material could be cast into flexible and tough films, exhibiting strong orange fluorescence after protonation. This suggests its potential use in optoelectronic applications, highlighting the versatility of pyridine-containing polymers (Liaw, Wang, & Chang, 2007).

Synthesis and Applications of Fluorinated Polyimides

Madhra et al. (2002) reported on the synthesis of novel fluorinated polyimides derived from pyridine-containing diamines. These polyimides exhibited low water absorption, low dielectric constants, and high thermal stability, making them suitable for electronic applications where these properties are critical (Madhra, Salunke, Banerjee, & Prabha, 2002).

Coordination Chemistry of Pyridine Derivatives

Halcrow (2005) reviewed the synthesis and complex chemistry of pyridine derivatives, highlighting their use in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. This study underscores the potential of pyridine-based ligands in developing new materials for sensing and information storage applications (Halcrow, 2005).

Novel Fluorescent Poly(pyridine-imide) Acid Chemosensor

Wang et al. (2008) developed a novel fluorescent poly(pyridine-imide) that could act as an "off–on" fluorescent switcher for acids. This material's ability to change its fluorescence in response to environmental changes indicates its potential as a chemosensor for monitoring pH or detecting specific substances (Wang, Liou, Liaw, & Chen, 2008).

properties

IUPAC Name

3-chloropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVYWXNJJYONCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483049
Record name 3-chloropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropyridine-2,6-diamine

CAS RN

54903-85-4
Record name 3-Chloro-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54903-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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